![molecular formula C23H17N3OS2 B388678 2-(DIPHENYLAMINO)-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B388678.png)
2-(DIPHENYLAMINO)-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(DIPHENYLAMINO)-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIPHENYLAMINO)-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with diphenylamine and a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(DIPHENYLAMINO)-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-(DIPHENYLAMINO)-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 2-(DIPHENYLAMINO)-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenoxyacetone
- 2-(3-methyl-3H-benzothiazol-2-ylidene)-malonic acid
- 1,3-benzothiazole-2-thiol
Uniqueness
2-(DIPHENYLAMINO)-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzothiazole and thiazole rings, along with the diphenylamino group, makes it a versatile compound with a wide range of applications .
Eigenschaften
Molekularformel |
C23H17N3OS2 |
|---|---|
Molekulargewicht |
415.5g/mol |
IUPAC-Name |
(5Z)-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(N-phenylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C23H17N3OS2/c1-25-18-14-8-9-15-19(18)28-22(25)20-21(27)24-23(29-20)26(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3/b22-20- |
InChI-Schlüssel |
WTLQVBKQPPRBCM-XDOYNYLZSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=C3C(=O)N=C(S3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Isomerische SMILES |
CN\1C2=CC=CC=C2S/C1=C\3/C(=O)N=C(S3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CN1C2=CC=CC=C2SC1=C3C(=O)N=C(S3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


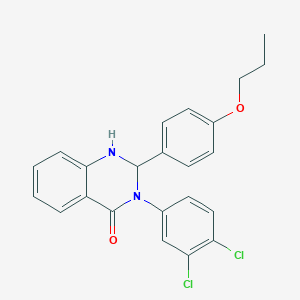
![2-Amino-1-(4-bromo-2-fluorophenyl)-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B388600.png)
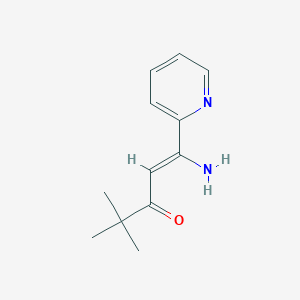
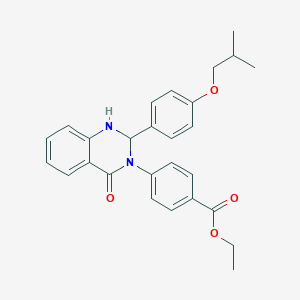
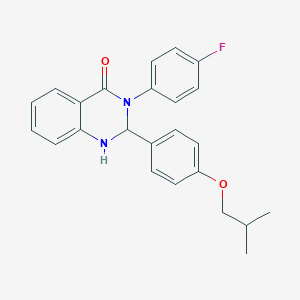

![N-(2-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B388607.png)
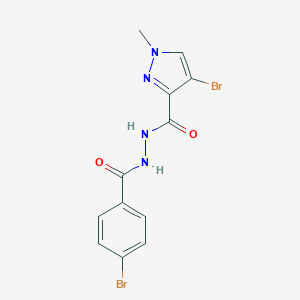
![5-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B388611.png)
![5-(5-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)-4-(4-METHYLBENZOYLOXY)-2-[(4-METHYLBENZOYLOXY)METHYL]OXOLAN-3-YL 4-METHYLBENZOATE](/img/structure/B388612.png)
![5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B388613.png)
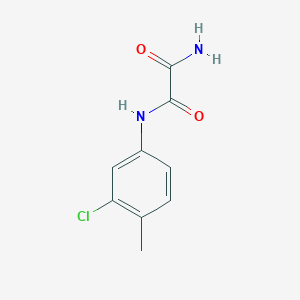
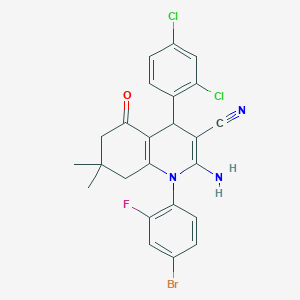
![4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-bromo-6-ethoxyphenol](/img/structure/B388617.png)
